Cas no 220497-68-7 (Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid)

220497-68-7 structure
Nome del prodotto:Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid
Numero CAS:220497-68-7
MF:C24H20BrNO4
MW:466.323905944824
MDL:MFCD01311760
CID:285357
PubChem ID:2734464
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid
- (S)-N-FMOC-3-Amino-3-(4-bromophenyl)propanoic acid
- Benzenepropanoic acid, 4-bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βS)-
- Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid
- FMOC-(S)-3-AMINO-3-(4-BROMO-PHENYL)-PROPIONIC ACID
- Fmoc-(S)-3-Amino-3-(4-bromophenyl)-propionic acid
- Fmoc-ß-S-4-Bromophenylalanine
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid
- (3S)-3-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- SCHEMBL3725037
- CS-0149798
- EN300-81374
- PS-12385
- (3S)-3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- MFCD01311760
- AKOS016843719
- AC-22021
- A50429
- 220497-68-7
- (3S)-3-(4-BROMOPHENYL)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
-
- MDL: MFCD01311760
- Inchi: InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
- Chiave InChI: GVCLAQFMSVKNKH-QFIPXVFZSA-N
- Sorrisi: O=C(O)C[C@@H](C1=CC=C(Br)C=C1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
Proprietà calcolate
- Massa esatta: 465.05800
- Massa monoisotopica: 465.05757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 579
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: -1
- Conta Tautomer: 2
- XLogP3: 5.4
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.457±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 188.6 °C
- Indice di rifrazione: 1.6500 (estimate)
- Solubilità: Insuluble (7.9E-4 g/L) (25 ºC),
- PSA: 75.63000
- LogP: 5.89450
- Solubilità: Non disponibile
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Informazioni sulla sicurezza
- Istruzioni di sicurezza: S24/25
- Termine di sicurezza:S24/25
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220438-500mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid |
220497-68-7 | 98% | 500mg |
¥35121 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220438-100mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid |
220497-68-7 | 98% | 100mg |
¥16913 | 2023-04-14 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285609-250mg |
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid, |
220497-68-7 | 250mg |
¥1241.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE434-200mg |
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid |
220497-68-7 | 98% | 200mg |
551.0CNY | 2021-07-16 | |
abcr | AB166105-1 g |
Fmoc-(S)-3-Amino-3-(4-bromo-phenyl)-propionic acid; . |
220497-68-7 | 1g |
€246.00 | 2023-05-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285609A-1 g |
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid, |
220497-68-7 | 1g |
¥1,579.00 | 2023-07-11 | ||
Enamine | EN300-81374-0.05g |
(3S)-3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
220497-68-7 | 95.0% | 0.05g |
$41.0 | 2025-03-21 | |
Enamine | EN300-81374-0.25g |
(3S)-3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
220497-68-7 | 95.0% | 0.25g |
$87.0 | 2025-03-21 | |
Enamine | EN300-81374-0.5g |
(3S)-3-(4-bromophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
220497-68-7 | 95.0% | 0.5g |
$138.0 | 2025-03-21 | |
Ambeed | A489519-100mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid |
220497-68-7 | 98% | 100mg |
$42.0 | 2024-08-03 |
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
220497-68-7 (Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid) Prodotti correlati
- 180181-93-5(Fmoc-3-Amino-3-phenylpropionic Acid)
- 65171-13-3(Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-)
- 91762-39-9(N-Benzyl-4-chlorobenzenesulfonohydrazide)
- 1261674-84-3(2-(4-bromo-2-methoxyphenyl)-2-hydroxyacetic acid)
- 879072-31-8(8-(ethylamino)-3,7-dimethyl-1-(4-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 85344-77-0(TRH-Gly Pyr-His-Pro-Gly-OH)
- 1261926-50-4(3-Hydroxy-4-(4-methylphenyl)benzoic acid)
- 630125-99-4(6-(4-Aminophenoxy)-N-methyl-4-pyrimidinamine)
- 1509080-46-9(2-{(benzyloxy)carbonylamino}-4-(trifluoromethyl)benzoic acid)
- 2567495-22-9(7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxo-4H,5H-pyrazolo1,5-apyrimidine-2-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:220497-68-7)Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid

Purezza:99%
Quantità:1g
Prezzo ($):170.0